molecular formula C29H26ClNO4 B2604803 2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2287268-14-6

2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2604803
CAS No.: 2287268-14-6
M. Wt: 487.98
InChI Key: UERNFCGBPRYPTJ-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[111]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentanyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentanyl core, followed by the introduction of the 4-chloro-2-methylphenyl group and the 9H-fluoren-9-ylmethoxycarbonylamino group. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demand for high-quality material in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Uniqueness

What sets 2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[111]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO4/c1-17-12-18(30)10-11-24(17)28-14-29(15-28,16-28)25(26(32)33)31-27(34)35-13-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,23,25H,13-16H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERNFCGBPRYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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